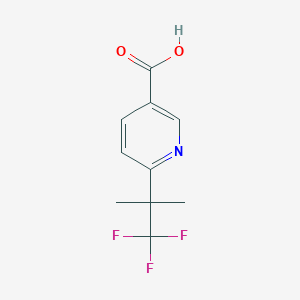
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of a trifluoromethyl group attached to the nicotinic acid structure, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential therapeutic benefits, including improved drug stability and bioavailability.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
- 1,1,1-Trifluoro-2-propanol
- 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
Uniqueness
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid framework. This substitution imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to other similar compounds.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,10(11,12)13)7-4-3-6(5-14-7)8(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
BENIBWOXMRZEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















